壬基十一烷基邻苯二甲酸酯

描述

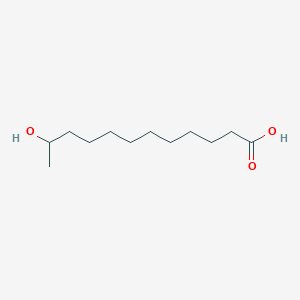

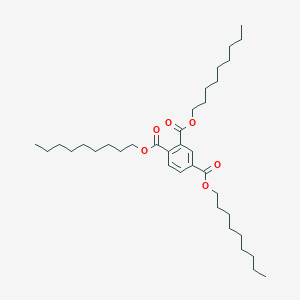

Nonyl undecyl phthalate (NUP) is a chemical compound composed of a phthalic acid ester with a nonyl chain. It is a colorless, odorless, and water-insoluble compound that is widely used in industrial applications. It is used as a plasticizer in a variety of products, including medical devices, food packaging, and consumer products. NUP is also used in laboratory research as an effective reagent for the synthesis of various compounds.

科学研究应用

邻

壬基十一烷基邻苯二甲酸酯在科学研究中的应用

环境毒理学中的邻苯二甲酸酯

- 对水生生物的毒性:Brown 等人 (1998) 的一项研究探讨了各种邻苯二甲酸酯,包括邻苯二甲酸二正壬基/正十一烷基酯,对水蚤(一种淡水生物)的急性毒性和慢性毒性。研究表明,在急性和慢性暴露情况下,对生物体均无显着负面影响(Brown 等,1998).

人类的健康影响和代谢

- 体内代谢和分布:Frederiksen 等人 (2007) 讨论了邻苯二甲酸酯在人体内的代谢,包括邻苯二甲酸二正壬基/正十一烷基酯。他们的研究重点介绍了邻苯二甲酸酯代谢的复杂性和在母乳等生物体液中的分布(Frederiksen 等,2007).

环境暴露和评估

- 室内灰尘中的暴露:Kubwabo 等人 (2013) 的研究分析了室内灰尘中的邻苯二甲酸酯,包括邻苯二甲酸二正壬基/正十一烷基酯。这项研究提供了人类通过日常室内环境接触这些化学物质的环境暴露见解(Kubwabo 等,2013).

内分泌和生殖影响

- 对卵巢功能的影响:Hannon 和 Flaws (2015) 的一项综述讨论了邻苯二甲酸酯对卵巢的影响,详细阐述了这些化学物质(包括邻苯二甲酸二正壬基/正十一烷基酯)如何破坏生殖功能和激素信号传导,从而对公共卫生构成威胁(Hannon & Flaws,2015).

作用机制

Target of Action

Nonyl undecyl phthalate is a phthalic acid ester . Phthalates are known to interact with a variety of proteins, enzymes, and receptors . They are endocrine-disrupting chemicals (EDCs), which affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .

Mode of Action

Phthalates, including nonyl undecyl phthalate, interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They also disrupt the levels and activity of the HPA axis at multiple levels . Biodegradation of phthalates using microorganisms could play a significant role .

Pharmacokinetics

The physical-chemical properties of phthalates control their partitioning and fate in the environment . The air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates to the long alkyl chain phthalates . The octanol-water partition coefficient, which is a measure of hydrophobicity, increases by orders of magnitude with increasing alkyl chain length .

Result of Action

Phthalates can induce neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . They can alter the levels of ACTH as well as the steroidogenic process leading to the altered production of cortisol .

Action Environment

Phthalates are ubiquitous in all environmental compartments due to their widespread application . They have been widely detected throughout the worldwide environment . Their presence in the environment has attracted considerable attention due to their potential impacts on ecosystem functioning and on public health .

安全和危害

未来方向

Phthalates, including “Nonyl undecyl phthalate”, are not only identified in various synthetic products but also isolated and purified from various algae, bacteria, and fungi . This suggests the possibility that they might be biosynthesized in nature . Further studies are needed to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .

属性

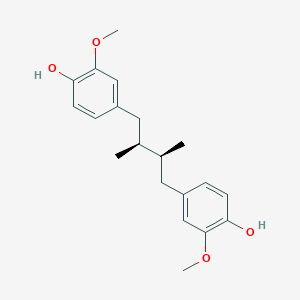

IUPAC Name |

1-O-nonyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24-32-28(30)26-22-18-17-21-25(26)27(29)31-23-19-15-13-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBFJMAXNZVRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883156 | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65185-89-9 | |

| Record name | 1-Nonyl 2-undecyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65185-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Nonyl n-undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl undecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential health effects of Nonyl Undecyl Phthalate exposure in mammals?

A1: Research indicates that Nonyl Undecyl Phthalate, similar to other high molecular weight phthalates, primarily exerts its effects through its monoester metabolite, mono-(heptyl, nonyl, undecyl) phthalate (M711P). In rodent studies, M711P, along with other phthalate monoesters, demonstrated inhibition of gap junctional intercellular communication (GJIC) and induction of peroxisomal β-oxidation in rat and mouse hepatocytes. [] These effects were observed in a concentration-dependent manner, with significant inhibition of GJIC occurring at concentrations as low as 50 µM. [] Interestingly, these effects were not observed in hamster, monkey, or human hepatocytes, suggesting species-specific responses to phthalate monoesters. [] This species-specific response was further corroborated by in vivo studies where high doses of Di-isononyl phthalate (DINP) caused increased liver weight, inhibited GJIC, and increased DNA synthesis in rat and mouse livers, effects consistent with the tumorigenic response observed in chronic rodent studies. [] Notably, these effects exhibited a threshold, with lower doses not eliciting such responses. []

Q2: How does the structure of Nonyl Undecyl Phthalate impact its toxicity compared to other phthalates?

A2: While specific structural data for Nonyl Undecyl Phthalate wasn't provided in the research excerpts, studies examining a range of phthalates, including Nonyl Undecyl Phthalate, revealed a relationship between structure and toxicity in aquatic organisms. [, ] Lower molecular weight phthalates (C1 to C4 alkyl chain lengths), demonstrated increasing toxicity with decreasing water solubility. [] In contrast, higher molecular weight phthalates, including Nonyl Undecyl Phthalate (with alkyl chains of 6 carbons or more), showed minimal acute toxicity in aquatic species, likely due to their limited water solubility (≤1.1 mg/L). [] This suggests that the longer alkyl chains in Nonyl Undecyl Phthalate contribute to its lower acute toxicity in aquatic environments compared to smaller phthalates like dimethyl phthalate or diethyl phthalate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)

![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)